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Compound of Interest

Compound Name: 3-Isocyanatopyridine

Cat. No.: B091239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3-Isocyanatopyridine is a heterocyclic aromatic compound of significant interest in medicinal

chemistry and organic synthesis. Its reactivity is dominated by the highly electrophilic

isocyanate functional group, making it a versatile building block for the synthesis of a wide

range of derivatives. The electron-withdrawing nature of the pyridine ring further enhances the

electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack.

This guide provides a comprehensive analysis of the chemical properties, core reactivity, and

key reaction mechanisms of 3-isocyanatopyridine. It details its primary reactions, including

nucleophilic additions and cycloadditions, and provides generalized experimental protocols for

the synthesis of ureas and carbamates. A significant focus is placed on its application in drug

development, particularly in the synthesis of diarylurea derivatives that act as potent inhibitors

of mutant isocitrate dehydrogenase 2 (IDH2), a critical enzyme implicated in several cancers.

Physicochemical and Spectroscopic Properties
3-Isocyanatopyridine (also known as 3-pyridyl isocyanate) is a solid at room temperature.[1]

Its key properties are summarized in the table below. While experimental spectroscopic data is

not readily available in public literature, characteristic values can be predicted based on the

structure and data from analogous compounds.
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Property Value Source(s)

CAS Number 15268-31-2 [1]

Molecular Formula C₆H₄N₂O [1]

Molecular Weight 120.11 g/mol [1]

Appearance Solid

Boiling Point 181.9 °C at 760 mmHg

Density 1.12 g/cm³

IR Absorption (N=C=O)

~2250–2275 cm⁻¹ (strong,

characteristic asymmetric

stretch)

¹H NMR (Predicted)
δ 8.6-8.8 (m, 2H), δ 7.8-8.0 (m,

1H), δ 7.3-7.5 (m, 1H) ppm

¹³C NMR (Predicted)

δ 150-155 (C), δ 145-150 (C),

δ 135-140 (C), δ 125-130 (C),

δ 120-125 (C), δ 120-125

(C=O) ppm

Core Reactivity and Electrophilicity
The chemical behavior of 3-isocyanatopyridine is governed by two main structural features:

the isocyanate functional group and the pyridine ring.

The Electrophilic Isocyanate Group
The isocyanate group (–N=C=O) is a cumulene system characterized by a highly electrophilic

central carbon atom. This electrophilicity arises from the resonance delocalization of electron

density onto the adjacent electronegative oxygen and nitrogen atoms. Consequently, it readily

reacts with a wide variety of nucleophiles.[2] The general mechanism involves the attack of the

nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.[3]

The general order of reactivity for uncatalyzed reactions with common nucleophiles is: Primary

Aliphatic Amines > Primary Aromatic Amines > Secondary Amines > Alcohols ≈ Thiols >
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Water[4][5]

Influence of the 3-Pyridyl Moiety
The pyridine ring, being an electron-withdrawing aromatic system, influences the reactivity of

the attached isocyanate group. The nitrogen atom in the ring exerts a -I (inductive) and -M

(mesomeric) effect, which reduces the electron density across the ring and, by extension, on

the isocyanate nitrogen. This inductive pull enhances the partial positive charge on the

isocyanate carbon, making 3-isocyanatopyridine more electrophilic and generally more

reactive towards nucleophiles than its benzene analog, phenyl isocyanate.

Reactivity of 3-Isocyanatopyridine

3-Isocyanatopyridine
(Pyridyl-N=C=O)

Adduct
(Urea, Carbamate)

Forms

Electrophilic Carbon
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Nucleophile
(e.g., R-NH₂, R-OH)

Nucleophilic Attack
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Core reactivity of 3-isocyanatopyridine.
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Key Reaction Classes
Nucleophilic Addition Reactions
This is the most common and synthetically important class of reactions for 3-
isocyanatopyridine.

Reaction with Amines (Urea Formation): The reaction with primary or secondary amines is

typically rapid and exothermic, yielding substituted ureas.[6] This reaction is fundamental to

the synthesis of many biologically active molecules.[7]

Reaction with Alcohols (Carbamate Formation): Alcohols react to form carbamates

(urethanes). This reaction is generally slower than with amines and often requires heat or

catalysis (e.g., by tertiary amines or organometallic compounds) to proceed at a practical

rate.[2][8]

Reaction with Water (Amine Formation/Dimerization): 3-Isocyanatopyridine is sensitive to

moisture. It reacts with water to form an unstable carbamic acid, which rapidly

decarboxylates to yield 3-aminopyridine and carbon dioxide.[2] The resulting 3-aminopyridine

can then react with another molecule of 3-isocyanatopyridine to form a disubstituted urea.

Table 2: Summary of Nucleophilic Addition Reactions

Nucleophile (Nu-H) Product Class General Conditions Relative Rate

Primary Amine
N,N'-Disubstituted
Urea

Aprotic solvent
(e.g., THF,
Acetone), RT

Very Fast

Secondary Amine
N,N,N'-Trisubstituted

Urea
Aprotic solvent, RT Fast

Alcohol Carbamate (Urethane)

Heat or catalyst (e.g.,

DBTDL, Et₃N)

required

Moderate

Water
3-Aminopyridine +

CO₂ (then Urea)

Uncatalyzed, often an

undesired side

reaction

Slow
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| Thiol | Thiocarbamate | Catalyst often required | Slow |

[3+2] Cycloaddition Reactions
The N=C double bond of the isocyanate group can act as a dipolarophile in [3+2] cycloaddition

reactions with 1,3-dipoles like azides, nitrile oxides, and N-oxides.[9][10] These reactions are a

powerful tool for constructing five-membered heterocyclic rings. For instance, nitropyridyl

isocyanates have been shown to react with azides to form tetrazolinones and with pyridine N-

oxides to give substituted aminopyridines after rearrangement and decarboxylation.[11] This

reactivity demonstrates the versatility of 3-isocyanatopyridine beyond simple nucleophilic

additions.

Application in Drug Discovery: Inhibition of Mutant
IDH2
A critical application of 3-isocyanatopyridine is in the synthesis of diarylurea derivatives that

function as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2).[12]

The Role of Mutant IDH2 in Cancer
Isocitrate dehydrogenase (IDH) is a key enzyme in the citric acid cycle that normally converts

isocitrate to α-ketoglutarate (α-KG).[13] In several cancers, including acute myeloid leukemia

(AML) and gliomas, IDH2 acquires a gain-of-function mutation.[14][15] This mutant enzyme

converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[16] High levels of 2-HG

competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and

histone demethylases.[17] This inhibition leads to widespread DNA and histone

hypermethylation, which alters the epigenetic landscape, blocks cellular differentiation, and

promotes tumorigenesis.[14][18]

Synthesis and Mechanism of Diarylurea Inhibitors
3-Isocyanatopyridine is a key reagent for synthesizing diarylurea-based IDH2 inhibitors. In a

typical synthesis, 3-isocyanatopyridine is reacted with a substituted aniline to create the

characteristic diarylurea scaffold. These small molecule inhibitors, such as Enasidenib (AG-

221), are designed to bind allosterically to the mutant IDH2 enzyme.[19][20] By binding to the

enzyme, they block its neomorphic activity, preventing the production of 2-HG.[17][21] The

subsequent reduction in cellular 2-HG levels restores the function of α-KG-dependent
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dioxygenases, reverses the epigenetic block, and allows the cancerous cells to differentiate

into mature, non-proliferating cells.[19]

Workflow: Diarylurea Synthesis

Dissolve Aniline
in Anhydrous Solvent

Add 3-Isocyanatopyridine
Solution (Dropwise)

Stir at RT (2-4h)
under Inert Atmosphere

Monitor by TLC

Incomplete

Isolate Product

Complete

Filter Precipitate Concentrate Filtrate

Purify Crude Solid
(Recrystallization / Chromatography)

Characterize Pure Urea
(NMR, MS, IR)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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